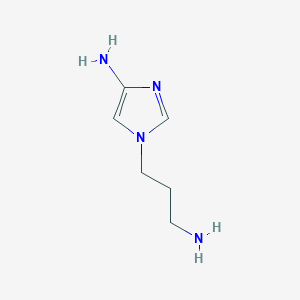

1-(3-Aminopropyl)-1H-imidazol-4-amine

Description

Significance of Imidazole (B134444) Scaffold in Heterocyclic Chemistry

The imidazole ring is a cornerstone of heterocyclic chemistry, owing to its unique electronic properties and its presence in a multitude of biologically essential molecules. biomedpharmajournal.orgresearchgate.net It is a planar, aromatic heterocycle that is both polar and ionizable, characteristics that can improve the pharmacokinetic properties of drug candidates. doaj.org This fundamental structure is found in vital natural products such as the amino acid histidine, histamine (B1213489), nucleic acids (as part of the purine (B94841) ring), and biotin. biomedpharmajournal.orgdoaj.orgpharmacyjournal.net Its amphoteric nature allows it to act as both a weak acid and a weak base, contributing to its diverse roles in chemical and biological systems. scialert.net

The imidazole framework is a critical building block in organic synthesis, providing a versatile template for constructing more complex molecules. Chemists have developed numerous synthetic methodologies to create substituted imidazoles, reflecting the high demand for these compounds in various scientific fields. ijpsjournal.comtsijournals.com Classical methods like the Debus synthesis, which involves reacting a dicarbonyl compound, an aldehyde, and ammonia, are still in use, alongside more modern, efficient techniques that may employ microwave assistance or novel catalysts. tsijournals.comrsc.orgpharmaguideline.comorganic-chemistry.org The ability to functionalize the imidazole ring at its various carbon and nitrogen positions allows for the systematic modification of molecular properties, making it an invaluable tool in drug discovery and materials science. rsc.org The incorporation of the imidazole nucleus is a recognized synthetic strategy for optimizing the solubility and bioavailability of potential drug molecules. doaj.org

The two nitrogen atoms within the imidazole ring are excellent coordination sites, making imidazole and its derivatives highly effective ligands in coordination chemistry. rsc.orgresearchgate.net These ligands can bind to a wide array of metal ions, forming stable complexes with diverse geometries and electronic properties. researchgate.netacs.org The structural features of the imidazole ring facilitate multiple types of interactions, including hydrogen bonds, coordination bonds, ion-dipole interactions, and π-π stacking. researchgate.netbenthamdirect.com This versatility has led to their widespread use in the rational design of metal-organic frameworks (MOFs), which are advanced crystalline materials with potential applications in gas storage, catalysis, and separation. rsc.orgresearchgate.net The ability to tailor the ligand by introducing various functional groups allows for fine-tuning the properties of the resulting metal complexes for specific purposes, from biomimetic catalysts to novel materials. researchgate.netresearchgate.netiisc.ac.in

Imidazole-containing compounds exhibit an exceptionally broad range of biological activities, making them a privileged structure in medicinal chemistry. ijpsjournal.comnih.gov The imidazole moiety is a key component in numerous FDA-approved drugs. nih.gov The therapeutic applications of imidazole derivatives are extensive and varied, encompassing:

Antimicrobial Activity : Many imidazole compounds are potent antibacterial and antifungal agents. researchgate.netscialert.netijpsjournal.com For example, metronidazole (B1676534) is a well-known antibacterial and antiprotozoal drug, while ketoconazole (B1673606) is a widely used antifungal medication. pharmacyjournal.netpharmaguideline.com

Anticancer Activity : Researchers have developed numerous imidazole-based compounds with significant anti-tumor properties. doaj.orgscialert.netnih.gov Their mechanisms of action can include the inhibition of key enzymes like topoisomerase II or kinases, which are crucial for cancer cell proliferation. nih.gov

Anti-inflammatory Activity : Certain imidazole derivatives have demonstrated potent anti-inflammatory effects, in some cases by inhibiting enzymes like cyclooxygenase-2 (COX-2). ijpsjournal.comnih.gov

Other Therapeutic Areas : The pharmaceutical utility of imidazoles extends to antiviral, antitubercular, analgesic, and anti-HIV activities. doaj.orgijpsjournal.combenthamdirect.com

This wide spectrum of activity is attributed to the imidazole ring's ability to interact with various biological targets like enzymes and receptors, mimicking the function of the natural amino acid histidine. benthamdirect.comnih.gov

Contextual Overview of 1-(3-Aminopropyl)-1H-imidazol-4-amine within Imidazole Amine Chemistry

While extensive research exists for the broader class of imidazole derivatives, specific literature detailing the synthesis, properties, and applications of 1-(3-Aminopropyl)-1H-imidazol-4-amine is not widely available in public databases. However, its structure allows for a contextual analysis based on the established chemistry of its constituent functional groups.

The molecule can be deconstructed into two key components: the 4-aminoimidazole (B130580) core and the 1-(3-aminopropyl) substituent. The 4-aminoimidazole moiety is structurally related to histamine and the side chain of histidine, suggesting potential biological relevance and the ability to participate in receptor binding. The aminopropyl group at the N-1 position introduces a flexible, basic side chain. This feature is seen in the related, well-documented compound 1-(3-Aminopropyl)imidazole (B109541), which is used in the synthesis of pH-sensitive polymers and as a curing agent for epoxy resins. fishersci.cachemicalbook.comgoogle.com

The presence of two primary amine groups—one on the propyl chain and one directly on the imidazole ring—makes 1-(3-Aminopropyl)-1H-imidazol-4-amine a bifunctional, highly basic molecule. This structure suggests several potential applications:

Coordination Chemistry : As a multidentate ligand, it could form complex and stable coordination compounds with various metal ions, with potential uses in catalysis or materials science.

Polymer Chemistry : Similar to its 4-desamino counterpart, it could serve as a monomer or cross-linking agent in the synthesis of functional polymers, such as polyamides or epoxy resins, imparting specific properties like thermal stability or pH sensitivity. acs.org

Pharmaceutical Research : The combination of the histamine-like core and the flexible aminopropyl chain makes it an interesting candidate for investigation as a biologically active agent, potentially interacting with targets such as histamine receptors or other enzymes that recognize amine functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

1-(3-aminopropyl)imidazol-4-amine |

InChI |

InChI=1S/C6H12N4/c7-2-1-3-10-4-6(8)9-5-10/h4-5H,1-3,7-8H2 |

InChI Key |

OCLMENRGOHPPCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN1CCCN)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Aminopropyl 1h Imidazol 4 Amine and Its Analogues

Precursor Chemistry and Synthetic Strategy Development

The construction of the imidazole (B134444) core can be achieved through various classical methods, such as the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. nih.govijpsjournal.com Modern strategies often employ metal-catalyzed cyclizations or multi-component reactions to build the heterocyclic ring with greater efficiency and diversity. ijpsjournal.comorganic-chemistry.org

For the synthesis of 1-substituted aminopropyl imidazoles, the primary strategies involve either building the imidazole ring onto a pre-existing aminopropyl fragment or, more commonly, introducing the aminopropyl side chain to an existing imidazole core. The latter approach is often more straightforward and allows for greater flexibility in modifying the imidazole nucleus. Key precursors for this strategy include imidazole itself or appropriately substituted imidazole derivatives. The aminopropyl moiety is typically installed via alkylation with a suitable three-carbon synthon. Subsequent transformations are then required to introduce the amine group at the 4-position of the imidazole ring.

Classical and Modern Synthetic Routes for Aminopropyl Imidazoles

A variety of synthetic methods have been developed to access aminopropyl imidazoles, ranging from simple two-step procedures to more complex cascade reactions.

A common and direct method for preparing N-(3-aminopropyl)imidazole involves a two-step process. google.com This approach begins with the cyanoethylation of imidazole, followed by the reduction of the resulting nitrile to a primary amine. This method is advantageous due to the ready availability of starting materials and generally mild reaction conditions. google.com For instance, commercially available 1-benzhydrylazetidin-3-ol (B14779) can be converted to 3-amino-1-benzhydrylazetidine in a two-step sequence of mesylation followed by aminolysis. researchgate.net

N-alkylation is a fundamental transformation in imidazole chemistry. nih.gov The introduction of an alkyl chain at the N-1 position is a key step in the synthesis of many derivatives. This can be followed by further modifications to the imidazole ring or the attached side chain. nih.govresearchgate.net For instance, regioselective N-alkylation can be achieved, followed by selective C-H arylation at other positions on the imidazole core to build complex molecules. nih.gov The use of dialkyl and alkylene carbonates represents an efficient method for the N-alkylation of imidazoles to yield N-alkyl- and N-(hydroxyalkyl)imidazoles in high yields. researchgate.net

A well-established pathway for the synthesis of N-(3-aminopropyl)imidazole utilizes imidazole and acrylonitrile (B1666552) as starting materials. google.com The process involves two main steps:

Cyanoethylation: Imidazole is reacted with acrylonitrile to form N-cyanoethyl imidazole.

Hydrogenation Reduction: The resulting N-cyanoethyl imidazole is then reduced, typically under catalytic hydrogenation conditions, to yield N-(3-aminopropyl)imidazole. google.com

This two-step method is noted for its use of readily available raw materials, low cost, mild reaction conditions, and high yields, making it suitable for industrial production. google.com The hydrogenation step is commonly catalyzed by Raney nickel. google.com

Details of a patented cyanoethylation and hydrogenation process are outlined below. google.com

Table 1: Reaction Parameters for the Synthesis of N-(3-aminopropyl)imidazole via Cyanoethylation and Hydrogenation google.com

| Step | Parameter | Range | Preferred Condition |

|---|---|---|---|

| Cyanoethylation | Molar Ratio (Imidazole:Acrylonitrile) | 1:1 to 1:5 | 1:1 to 1:2 |

| Temperature | 30-70°C | 50°C | |

| Reaction Time | 1-10 hours | 5 hours | |

| Hydrogenation Reduction | Catalyst (Raney Nickel) | 1%-10% of N-cyanoethyl imidazole mass | 4%-6% |

| Hydrogen Pressure | 1-20 MPa | 10 MPa | |

| Temperature | 50-200°C | 125°C |

An efficient, one-pot, two-step method for preparing 1H-imidazol-4-yl-1-amine derivatives has been developed utilizing potassium carbonate (K2CO3) as a promoter. benthamdirect.comeurekaselect.com This cascade reaction involves the amination of acetates and subsequent nitrogen deprotection of the imidazole ring. benthamdirect.comingentaconnect.com This process has been shown to produce a series of secondary amines containing an imidazole group with yields ranging from 56% to 91%. benthamdirect.comeurekaselect.com The use of K2CO3 facilitates a nucleophilic displacement, proving to be an effective and mild base for this transformation. benthamdirect.comeurekaselect.comnih.gov

Table 2: Summary of K2CO3 Promoted Cascade Reaction benthamdirect.comeurekaselect.com

| Reaction Type | Key Reagents | Promoter | Products | Yield Range |

|---|---|---|---|---|

| One-pot, two-step cascade reaction | Acetates, Amines | K2CO3 | 1H-imidazol-4-yl-1-amine derivatives | 56% - 91% |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in imidazole synthesis. researchgate.net Key parameters that are often adjusted include the choice of solvent, catalyst, base, temperature, and reaction time. researchgate.netresearchgate.net

For example, in the synthesis of certain imidazole derivatives, screening various solvents such as water, acetonitrile, DMF, THF, methanol (B129727), and ethanol (B145695) at different temperatures (room temperature vs. reflux) can dramatically impact the product yield. researchgate.net In one study, the yield increased from trace amounts at room temperature to 82% when the reaction was carried out in refluxing ethanol. researchgate.net Similarly, the choice of acid or base catalyst can be critical. The bromination of an aniline (B41778) derivative to produce an intermediate for an indazole amine showed that N-Bromosuccinimide (NBS) in sulfuric acid was optimal, whereas other acids like TFA or acetic acid resulted in no reaction. nih.gov

The development of a practical synthesis often involves a systematic study of these variables to identify the most efficient and scalable conditions. nih.gov

Table 3: Example of Solvent Screening for Imidazole Synthesis at Reflux researchgate.net

| Solvent | Yield (%) |

|---|---|

| Water | 10% |

| Acetonitrile | 13% |

| N,N-dimethylformamide (DMF) | 30% |

| Tetrahydrofuran (B95107) (THF) | 15% |

| Methanol | 25% |

| Ethanol | 82% |

Catalytic Systems in Aminopropyl Imidazole Synthesis

The choice of catalyst is critical in the synthesis of aminopropyl imidazoles, particularly during the hydrogenation of the N-cyanoethyl imidazole intermediate. Raney nickel is a widely cited and effective catalyst for this transformation. google.com It is utilized in the reduction of the nitrile group to a primary amine, completing the formation of the aminopropyl side chain. google.com

One patented method explicitly details the use of Raney nickel for the hydrogenation reduction step to produce N-(3-aminopropyl)imidazole. google.com The amount of Raney nickel used typically ranges from 1% to 10% of the mass of the N-cyanoethyl imidazole intermediate, with a preferred range of 4% to 6%. google.com Another synthetic example also employs a Raney nickel catalyst in a methanol and ammonium (B1175870) hydroxide (B78521) solution to achieve the hydrogenation. chemicalbook.com Alternative catalytic systems for similar hydrogenations in imidazole chemistry include platinum oxide. tandfonline.com

| Catalyst | Reaction Step | Key Features | Source(s) |

| Raney Nickel | Hydrogenation Reduction | Effective for converting N-cyanoethyl imidazole to N-(3-aminopropyl)imidazole. Used in quantities of 1-10% by weight relative to the substrate. | google.comchemicalbook.com |

| Platinum Oxide | Hydrogenation | An alternative catalyst for the reduction of related intermediates in imidazole synthesis. | tandfonline.com |

Solvent Effects and Reaction Parameter Tuning

Careful optimization of reaction parameters and solvent selection is crucial for maximizing yield and purity in the synthesis of aminopropyl imidazoles. The process can be broken down into two main stages, each with its own set of optimal conditions. google.com

The initial cyanoethylation reaction, where imidazole reacts with acrylonitrile to form N-cyanoethyl imidazole, is typically conducted at temperatures between 30°C and 70°C, with 50°C being the preferred temperature. google.com The reaction is generally stirred for 1 to 10 hours, with an optimal time of 5 hours. google.com The molar ratio of imidazole to acrylonitrile is also a key parameter, ranging from 1:1 to 1:5, and preferably 1:1 to 1:2. google.com

For the subsequent hydrogenation reduction step, specific conditions are required to ensure efficient conversion. The reaction is performed under a hydrogen pressure of 1 to 20 MPa, ideally 10 MPa. google.com The temperature is maintained between 50°C and 200°C, with 125°C being the optimal temperature, for a duration of 2 to 10 hours (preferably 5 hours). google.com Solvents play a significant role in imidazole synthesis by influencing reactant solubility and reaction kinetics. nano-ntp.comku.edu In the hydrogenation of N-cyanoethyl imidazole, solvents such as methanol and tetrahydrofuran have been utilized. chemicalbook.com The choice of solvent can significantly impact reaction rates; for instance, polar protic solvents may slow certain nucleophilic substitution reactions by forming hydrogen bonds with the imidazole nitrogen, thereby inhibiting its reactivity. ku.edursc.org

| Parameter | Cyanoethylation Step | Hydrogenation Reduction Step | Source |

| Temperature | 30-70°C (Optimal: 50°C) | 50-200°C (Optimal: 125°C) | google.com |

| Time | 1-10 hours (Optimal: 5 hours) | 2-10 hours (Optimal: 5 hours) | google.com |

| Pressure | Not specified | 1-20 MPa (Optimal: 10 MPa) | google.com |

| Molar Ratio | Imidazole:Acrylonitrile = 1:1 to 1:5 | Not applicable | google.com |

| Solvent Examples | Not specified in detail | Methanol, Tetrahydrofuran | chemicalbook.com |

Scalability Considerations for Laboratory and Industrial Applications

The industrial viability of a synthetic route depends on factors such as cost, safety, yield, and ease of purification. The two-step synthesis of N-(3-aminopropyl)imidazole from imidazole and acrylonitrile is noted for its suitability for industrial-scale production. google.com This method offers several advantages, including readily available and low-cost raw materials, mild reaction conditions, and high yields, which collectively make it economically attractive. google.com

Chemical Reactivity and Derivatization Studies of 1 3 Aminopropyl 1h Imidazol 4 Amine

Reactivity of the Primary Amine Functionality on the Propyl Chain

The terminal primary amine group (-NH2) on the propyl substituent is a potent nucleophile and a reactive site for numerous organic transformations. Its reactivity is characteristic of aliphatic primary amines and is central to the derivatization of this compound.

The primary amine of 1-(3-aminopropyl)-1H-imidazol-4-amine can act as a nucleophile in substitution reactions, particularly with alkyl halides. libretexts.org In these S_N2 reactions, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. msu.edu This reaction leads to the formation of a secondary amine.

However, a significant challenge in this reaction is the potential for multiple alkylations. libretexts.orgsavemyexams.com The secondary amine product is also nucleophilic, often more so than the starting primary amine, and can react with another molecule of the alkyl halide to form a tertiary amine. libretexts.orgyoutube.com This process can continue, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu To favor the formation of the secondary amine (mono-alkylation), a large excess of the initial amine is typically used to increase the probability that the alkyl halide will react with a primary amine rather than the secondary amine product. savemyexams.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Alkylating Agent | Product Class |

|---|---|

| Methyl Iodide | Secondary Amine |

| Ethyl Bromide | Secondary Amine |

One of the most fundamental reactions of the primary amine functionality is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.egnih.gov This reaction typically proceeds via a two-step mechanism: a rapid nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate called a hemiaminal, followed by the acid- or base-catalyzed elimination of a water molecule to yield the imine. nih.govnih.gov

The formation of the C=N double bond is reversible and the equilibrium can be driven towards the product by removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus or dehydrating agents. nih.gov A wide variety of aldehydes and ketones can be employed, allowing for the synthesis of a diverse library of Schiff base derivatives. For example, condensation with cinnamaldehyde (B126680) or various benzaldehydes can introduce aromatic and conjugated systems into the final molecule. rdd.edu.iq These reactions are often chemo- and stereoselective. mdpi.com

Table 2: Schiff Base Formation via Condensation Reactions

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | N-benzylidene-3-(1H-imidazol-4-yl)propan-1-amine |

| Acetone | N-isopropylidene-3-(1H-imidazol-4-yl)propan-1-amine |

| Cinnamaldehyde | N-((1E,2E)-3-phenylallylidene)-3-(1H-imidazol-4-yl)propan-1-amine |

The primary amine group readily undergoes acylation when treated with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. bohrium.com Direct amidation with a carboxylic acid requires high temperatures to drive off water or the use of coupling agents to activate the carboxylic acid. ucl.ac.ukresearchgate.net Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium/uronium salts like HATU. ucl.ac.uk

A more straightforward method involves the reaction with more reactive acylating agents. For example, reacting the amine with an acyl chloride or an acid anhydride (B1165640) typically proceeds rapidly at or below room temperature, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. nih.gov This reaction provides a robust method for attaching a wide array of functional groups to the propyl chain.

Table 3: Acylation and Amidation Reactions

| Acylating Agent | Product Class |

|---|---|

| Acetic Anhydride | N-acetyl amide |

| Benzoyl Chloride | N-benzoyl amide |

| Stearic Acid + EDC | N-stearoyl amide |

The nucleophilic nature of the primary amine makes 1-(3-aminopropyl)-1H-imidazol-4-amine an excellent candidate for modifying polymer structures through grafting reactions. nbinno.com This process can enhance polymer properties such as thermal stability, solubility, and surface adhesion, or introduce new functionalities for specific applications like CO2 capture. nbinno.com

The "grafting to" method is a common approach where the amine-containing molecule is attached to a pre-existing polymer backbone that has reactive electrophilic sites. google.comnih.govmdpi.com Polymers containing functional groups such as epoxides, isocyanates, acyl chlorides, or carboxylic acids can react with the primary amine to form a stable covalent bond. For instance, 1-(3-aminopropyl)-1H-imidazol-4-amine has been used to prepare pH-sensitive amphiphilic polymers through graft reactions. This modification strategy is valuable for creating functional materials with tailored properties for advanced applications. nbinno.com

Reactivity of the Imidazole (B134444) Ring Nitrogens (N1 and N3)

The imidazole ring contains two nitrogen atoms with different chemical environments. The N1 nitrogen is a pyrrole-type nitrogen, already substituted with the propyl chain, while the N3 nitrogen is a pyridine-type imine nitrogen. The lone pair of electrons on the N3 nitrogen is more available for reaction, making it the primary site for electrophilic attack, such as alkylation.

The N3 nitrogen of the imidazole ring can act as a nucleophile and react with alkylating agents, such as alkyl halides, in a process known as quaternization. researchgate.net This reaction, an example of the Menshutkin reaction, results in the formation of a positively charged imidazolium (B1220033) salt. oatext.comresearchgate.net Imidazolium salts are a prominent class of ionic liquids.

The reaction involves the nucleophilic attack of the N3 nitrogen on the electrophilic carbon of an alkyl halide, leading to a stable quaternary ammonium-like cation with the halide as the counter-anion. oatext.comorientjchem.org This derivatization is a powerful tool for modifying the properties of the molecule, for instance, to enhance its antimicrobial activity or to create new catalysts or ionic liquids. researchgate.netoatext.com The reaction can be performed with a variety of alkylating agents, including simple alkyl halides like 1-bromooctane (B94149) or more complex dihaloalkanes like 1,8-diiodooctane, which can be used to create dimeric imidazolium structures. oatext.com

Table 4: Imidazolium Salt Formation via N-Alkylation

| Alkylating Agent | Product Class |

|---|---|

| 1-Bromooctane | 1-(3-Aminopropyl)-3-octyl-1H-imidazol-3-ium bromide |

| Benzyl Bromide | 1-(3-Aminopropyl)-3-benzyl-1H-imidazol-3-ium bromide |

| 1,4-Diiodobutane | Dimeric imidazolium iodide salt |

Protonation Behavior and pH-Sensitivity

The compound possesses four nitrogen atoms, each with the potential for protonation: the N1 and N3 atoms of the imidazole ring, the nitrogen of the 4-amino group, and the nitrogen of the terminal aminopropyl group. This multi-basic nature means the molecule's net charge and reactive state are highly sensitive to pH. The reactivity of polyamines and their derivatives is often governed by the protonation state of the nitrogen atoms, which can be modulated by pH. nih.govacs.orgresearchgate.net

Propyl Amine: Aliphatic primary amines typically have pKa values around 9.5-10.5. This is expected to be the most basic site in the molecule.

Imidazole Ring (N3): The pyridine-like N3 nitrogen of an unsubstituted imidazole has a pKa of approximately 7.0. Substituents can alter this value, but it remains a significant site of protonation.

4-Amino Group: Aromatic amines are considerably less basic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic system. The pKa for 4-aminoimidazole's conjugate acid is expected to be lower than that of the imidazole ring itself.

Imidazole Ring (N1): The pyrrole-like N1 nitrogen is generally not considered basic as its lone pair is part of the aromatic π-system. Its proton is acidic, with a pKa around 14.5 in unsubstituted imidazole.

This hierarchy of basicity allows for pH-mediated control over which sites are protonated and thus rendered non-nucleophilic. For instance, at a neutral pH, the propyl amine is likely to be protonated, while the imidazole ring and 4-amino group are largely neutral. This pH-dependent behavior is critical for developing selective derivatization strategies. The enzymatic activity and substrate binding in biological systems involving polyamines are also heavily influenced by the pH-dependent protonation state of the amine groups. nih.govnih.gov

| Functional Group | Typical pKa Range (Conjugate Acid) | Expected Protonation State at pH 7.4 | Primary Role in Reactivity |

|---|---|---|---|

| Propyl Amine (-CH₂-NH₂) | 9.5 - 10.5 | Predominantly Protonated (-NH₃⁺) | Strong Nucleophile (at high pH) |

| Imidazole N3 (pyridine-like) | 6.5 - 7.5 | Partially Protonated | Moderate Nucleophile, H-bond acceptor |

| 4-Amino Group (-NH₂) | 4.5 - 5.5 | Predominantly Neutral (-NH₂) | Weak Nucleophile, Ring Activator |

Electrophilic Attack on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of the 4-amino group, a strong electron-donating group, further activates the ring towards attack by electrophiles. In general, electrophilic substitution on the imidazole ring occurs at the 4- or 5-positions. quora.com

With the C4 position already substituted, the directing influence of the amino group and the N1-propyl chain will determine the site of further substitution. The 4-amino group strongly directs electrophiles to the C2 and C5 positions through resonance stabilization of the intermediate carbocation (the sigma complex). Computational and experimental studies on substituted imidazoles confirm that electron-donating groups enhance the ring's reactivity towards electrophiles. Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to occur preferentially at the C5 or C2 positions of 1-(3-aminopropyl)-1H-imidazol-4-amine.

Reactivity of the Amino Group at the 4-Position of the Imidazole Ring

The amino group at the 4-position, while less nucleophilic than its aliphatic counterpart on the propyl chain, is still capable of participating in a variety of chemical reactions. It can be acylated, sulfonylated, or alkylated under appropriate conditions. Such derivatization is a common strategy in medicinal chemistry to modify the properties of heterocyclic compounds.

For example, it can react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. These reactions typically require forcing conditions or specific catalysis due to the reduced nucleophilicity of the aromatic amine. The direct functionalization of amino groups on imidazole rings is a key step in the synthesis of many natural products and their analogs. researchgate.net

A key aspect of the molecule's chemistry is the differential reactivity of its two primary amine groups. The terminal amine on the propyl side chain is an aliphatic amine, while the 4-amino group is an aromatic (or more accurately, heteroaromatic) amine.

Nucleophilicity and Basicity: Aliphatic amines are significantly stronger bases and more potent nucleophiles than aromatic amines. difference.wikidifferencebetween.comunacademy.com This is because the lone pair of electrons on the nitrogen of an aliphatic amine is localized and readily available for donation. quora.com In contrast, the lone pair on the 4-amino group is delocalized into the imidazole ring's π-electron system, reducing its availability and thus its basicity and nucleophilicity. quora.com

This difference in reactivity is pronounced. In reactions with electrophiles like isocyanates or acyl chlorides under neutral or basic conditions, the propyl amine will react much more readily. A recent study on the related compound 1-(3-aminopropyl)imidazole (B109541) demonstrated that it reacts selectively with phenyl isocyanate at the terminal propyl amine to form a urea (B33335) linkage, leaving the imidazole ring untouched. acs.org This provides strong evidence that the propyl amine is the more reactive site for nucleophilic attack.

| Property | Propyl Chain Amine | 4-Position Imidazole Amine | Reason for Difference |

|---|---|---|---|

| Amine Type | Aliphatic (Primary) | Aromatic / Heteroaromatic | Nitrogen attached to sp³ vs. sp² carbon. |

| Electron Pair Availability | Localized | Delocalized into ring | Resonance effect in the aromatic system. quora.com |

| Basicity | Higher (pKa ~9.5-10.5) | Lower (pKa ~4.5-5.5) | Higher electron density on aliphatic nitrogen. difference.wikidifferencebetween.com |

| Nucleophilicity | Higher | Lower | Greater availability of the lone pair for attack. quora.com |

| Predicted Reactivity with Electrophiles | Fast | Slow | Selective reaction at the propyl amine is expected. acs.org |

Multi-site Reactivity and Selective Derivatization Strategies

The presence of multiple reactive sites offers opportunities for selective functionalization, which is crucial for synthesizing complex derivatives. Strategies to achieve selectivity rely on exploiting the inherent differences in the reactivity of the functional groups.

pH Control: As discussed in section 3.2.2, modulating the pH is a powerful tool. By adjusting the pH to a value between the pKa of the propyl amine and the imidazole N3, it is possible to selectively protonate the more basic propyl amine. The resulting ammonium cation (-NH₃⁺) is no longer nucleophilic, allowing an electrophile to react preferentially with the less basic but now more reactive neutral nitrogen atoms of the imidazole ring or the 4-amino group. Many derivatization reactions are pH-sensitive for this reason. rsc.org

Protecting Group Chemistry: A more robust method involves the use of protecting groups. The more reactive propyl amine can be temporarily protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). With the primary aliphatic amine masked, derivatization can be directed towards the 4-amino group or the imidazole ring. Subsequent removal of the protecting group reveals the original propyl amine, yielding a selectively functionalized product.

Reagent Selection: The choice of electrophile can also impart selectivity. Bulky electrophiles may react preferentially at the sterically more accessible propyl amine over the more hindered 4-amino group.

These strategies allow for the controlled, stepwise modification of 1-(3-aminopropyl)-1H-imidazol-4-amine, enabling the synthesis of a diverse range of derivatives for various research applications.

Coordination Chemistry of 1 3 Aminopropyl 1h Imidazol 4 Amine and Its Metal Complexes

Ligand Properties of 1-(3-Aminopropyl)-1H-imidazol-4-amine

The coordination behavior of a ligand is dictated by the number and type of donor atoms, its flexibility, and steric profile. 1-(3-Aminopropyl)-1H-imidazol-4-amine possesses a unique combination of these features, making it a promising candidate for constructing a variety of coordination compounds.

With three nitrogen atoms available for coordination, 1-(3-Aminopropyl)-1H-imidazol-4-amine can adopt several coordination modes, acting as a versatile N,N-donor or N,N,N-donor ligand. acs.org

Bidentate Chelation: The ligand can coordinate to a metal center using two of its three nitrogen atoms. Common bidentate (N,N) modes would involve:

Coordination through the imidazole (B134444) N3 atom and the terminal aminopropyl nitrogen. This forms a thermodynamically stable six-membered chelate ring.

Coordination via the imidazole N3 atom and the 4-amino group, which would create a five-membered chelate ring.

Tridentate Chelation: The ligand could potentially act as a tridentate N,N,N-donor, utilizing all three nitrogen atoms to bind a single metal ion. This would result in the formation of two fused chelate rings (one five-membered and one six-membered), leading to stable facial (fac) or meridional (mer) isomers in octahedral complexes.

Bridging Mode: The flexible aminopropyl arm allows the ligand to span two different metal centers, acting as a bridging ligand. This capability is crucial for the formation of polynuclear complexes and coordination polymers. nih.gov

Table 1: Potential Coordination Modes of 1-(3-Aminopropyl)-1H-imidazol-4-amine

| Coordination Mode | Donor Atoms Involved | Chelate Ring(s) Formed | Potential Structure Type |

|---|---|---|---|

| Bidentate | Imidazole N3, Propylamine N | 6-membered | Mononuclear Complex |

| Bidentate | Imidazole N3, 4-Amine N | 5-membered | Mononuclear Complex |

| Tridentate | Imidazole N3, 4-Amine N, Propylamine N | 5- and 6-membered (fused) | Mononuclear Complex (fac/mer isomers) |

| Bridging | Any two or three N atoms | Varies | Dinuclear or Polynuclear Complex, Coordination Polymer |

The presence of the three-carbon propyl chain introduces significant conformational flexibility into the ligand's structure. lupinepublishers.com This flexibility is a key attribute in coordination chemistry, as it allows the ligand to adapt to the preferred coordination geometries of various metal ions. rsc.org Unlike rigid ligands that enforce a specific geometry, the propyl arm of 1-(3-Aminopropyl)-1H-imidazol-4-amine can rotate around its single bonds. This enables the terminal amino group to position itself optimally for chelation or for bridging between metal centers, potentially leading to a wider variety of complex structures. lupinepublishers.comacs.org

However, this flexibility can also introduce steric hindrance. The aminopropyl chain, while adaptable, occupies space and can influence how multiple ligands arrange themselves around a metal center. This steric bulk might prevent the formation of highly crowded complexes (e.g., a 1:3 metal-to-ligand ratio in an octahedral geometry) and could favor lower coordination numbers or specific isomeric forms that minimize steric repulsion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-donor ligands like 1-(3-Aminopropyl)-1H-imidazol-4-amine typically involves straightforward methods. core.ac.uk The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure, stoichiometry, and properties. uomustansiriyah.edu.iq

Based on the known affinity of imidazole and amine groups for transition metals, 1-(3-Aminopropyl)-1H-imidazol-4-amine is expected to form stable complexes with a range of metal ions. mdpi.commdpi.com Synthesis is generally achieved by reacting a metal salt (e.g., chloride, nitrate, or perchlorate) with the ligand in a suitable solvent like ethanol (B145695), methanol (B129727), or acetonitrile. core.ac.uk The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent.

Characterization of these potential complexes would typically involve:

FT-IR Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal ion, evidenced by shifts in the N-H and C=N stretching frequencies. mdpi.com

NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), Cd(II), and some Ag(I), ¹H and ¹³C NMR can provide detailed information about the ligand's conformation in solution. nih.govnih.gov

UV-Vis Spectroscopy: To study the d-d electronic transitions of paramagnetic metal ions like Cu(II), Ni(II), and Co(II), which provides insights into the coordination geometry (e.g., octahedral vs. tetrahedral). ias.ac.in

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.comnih.gov

The stoichiometry of the resulting complexes—the ratio of metal ions to ligands—is influenced by the coordination mode of the ligand, the charge and size of the metal ion, and the reaction conditions. osti.gov For a ligand like 1-(3-Aminopropyl)-1H-imidazol-4-amine, common stoichiometries such as 1:1, 1:2 (metal:ligand), or even 2:1 for bridging complexes could be expected. nih.gov

The oxidation state of the central metal atom is determined by the charge of the complex ion and the charges of the coordinated ligands. ncert.nic.inlibretexts.org Since 1-(3-Aminopropyl)-1H-imidazol-4-amine is a neutral ligand, it does not alter the oxidation state of the metal ion upon coordination. Therefore, the oxidation state of the metal in the complex will be the same as in the starting metal salt (e.g., using CoCl₂ would yield a Co(II) complex). youtube.com

Table 2: Expected Properties of Transition Metal Complexes with 1-(3-Aminopropyl)-1H-imidazol-4-amine

| Metal Ion | Common Oxidation State | Expected Coordination Geometry | Potential Stoichiometry (M:L) |

|---|---|---|---|

| Ag(I) | +1 | Linear, Trigonal, Tetrahedral | 1:1, 1:2 |

| Zn(II) | +2 | Tetrahedral, Octahedral | 1:1, 1:2 |

| Cu(II) | +2 | Square Planar, Distorted Octahedral | 1:1, 1:2 |

| Co(II) | +2 | Tetrahedral, Octahedral | 1:1, 1:2 |

| Ni(II) | +2 | Square Planar, Octahedral | 1:1, 1:2 |

| Cd(II) | +2 | Tetrahedral, Octahedral | 1:1, 1:2 |

Coordination polymers are extended networks built from metal ions linked by organic ligands. rsc.org The ability of 1-(3-Aminopropyl)-1H-imidazol-4-amine to act as a bridging ligand makes it a suitable candidate for constructing such frameworks. Its flexibility allows it to connect metal centers in various orientations, potentially leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or even three-dimensional (3D) metal-organic frameworks (MOFs). rsc.orgresearchgate.netacs.org

In-depth Analysis of 1-(3-Aminopropyl)-1H-imidazol-4-amine Metal Complexes Remains an Emergent Field

Following an extensive search of scientific literature and chemical databases, it has been determined that detailed research findings specifically focused on the coordination chemistry of metal complexes with the ligand 1-(3-aminopropyl)-1H-imidazol-4-amine are not publicly available. The synthesis and characterization of metal complexes involving this particular ligand, which is a structural analog of histamine (B1213489) with an extended propyl linker, have not been described in published research.

Consequently, it is not possible to provide a scientifically accurate, data-driven article covering the specific topics of crystal structure determination, coordination geometry, intermolecular interactions, and electronic and spectroscopic properties for the metal complexes of 1-(3-aminopropyl)-1H-imidazol-4-amine as requested.

While the broader field of coordination chemistry involving imidazole-containing ligands and histamine analogs is well-documented, extrapolating this data to the specific, requested compound would be speculative and would not meet the required standards of scientific accuracy. The unique structural aspects of 1-(3-aminopropyl)-1H-imidazol-4-amine—namely the combination of a 4-amino substituted imidazole ring and a three-carbon linker terminating in a primary amine—would result in distinct chelation behavior, coordination geometries, and electronic properties that cannot be accurately predicted from related but structurally different compounds.

The creation of a detailed article with specific research findings, data tables, and in-depth analysis as outlined in the user's request is contingent upon the existence of primary research on the topic. As this research does not appear to be available, the article cannot be generated at this time. Further experimental investigation into the coordination behavior of 1-(3-aminopropyl)-1H-imidazol-4-amine with various metal ions would be required to produce the specific data needed to fulfill this request.

Electronic and Spectroscopic Properties of Metal Complexes

Magnetic Susceptibility Studies

Following extensive literature surveys, no specific experimental data on the magnetic susceptibility of metal complexes involving the ligand 1-(3-Aminopropyl)-1H-imidazol-4-amine could be located in published scientific works. While the magnetic properties of metal complexes with various imidazole and amine-containing ligands are widely studied, research detailing the magnetic behavior of complexes with this particular ligand is not available in the public domain.

In general, magnetic susceptibility studies of transition metal complexes provide valuable insights into the electronic structure, oxidation state, and geometry of the central metal ion. Such studies would typically involve measuring the magnetic moment of the complexes at various temperatures. The data would then be used to determine the number of unpaired electrons, and whether the complex is paramagnetic, diamagnetic, ferromagnetic, or antiferromagnetic. This information is crucial for understanding the nature of the metal-ligand bonding.

For a hypothetical octahedral complex of a first-row transition metal with 1-(3-Aminopropyl)-1H-imidazol-4-amine, one would expect the magnetic moment to align with the spin-only value, potentially with some contribution from orbital angular momentum, depending on the metal ion and its d-electron configuration. For instance, a high-spin Co(II) complex would be expected to exhibit a magnetic moment in the range of 4.3–5.2 Bohr magnetons (B.M.), corresponding to three unpaired electrons.

Table 4.4.3.1: Expected Magnetic Moments for Hypothetical High-Spin Octahedral Complexes of 1-(3-Aminopropyl)-1H-imidazol-4-amine

| Metal Ion | d-Electron Configuration | Number of Unpaired Electrons | Spin-Only Magnetic Moment (B.M.) |

| Cr(III) | d³ | 3 | 3.87 |

| Mn(II) | d⁵ | 5 | 5.92 |

| Fe(III) | d⁵ | 5 | 5.92 |

| Fe(II) | d⁶ | 4 | 4.90 |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

This table is generated for illustrative purposes based on theoretical principles and does not represent experimental data for the specified compound.

Without experimental data, any discussion on the magnetic properties of 1-(3-Aminopropyl)-1H-imidazol-4-amine complexes remains speculative.

Electrochemical Behavior of Metal Complexes

Similar to the magnetic susceptibility data, a thorough search of scientific databases and literature reveals no specific studies on the electrochemical behavior of metal complexes with 1-(3-Aminopropyl)-1H-imidazol-4-amine. The electrochemical properties of metal complexes are fundamental to understanding their redox activity, which is pertinent to applications in catalysis, sensing, and bioinorganic chemistry.

Typically, the electrochemical behavior of these complexes would be investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods can determine the redox potentials (E₁/₂) of the metal centers, the reversibility of electron transfer processes, and the stability of different oxidation states. The nature of the ligand plays a significant role in tuning these electrochemical properties. The σ-donating and π-accepting/donating characteristics of the 1-(3-Aminopropyl)-1H-imidazol-4-amine ligand would influence the electron density at the metal center, thereby affecting its redox potentials.

For instance, the electron-donating aminopropyl and amino groups would be expected to increase the electron density on the metal ion, making it easier to oxidize (shifting the redox potential to more negative values).

Table 4.5.1: Hypothetical Redox Processes for Metal Complexes of 1-(3-Aminopropyl)-1H-imidazol-4-amine

| Metal Complex (Hypothetical) | Redox Couple | Expected Reversibility |

| [Co(L)₂]²⁺ | Co(II) / Co(I) | Reversible |

| [Ni(L)₂]²⁺ | Ni(II) / Ni(I) | Quasi-reversible |

| [Cu(L)₂]²⁺ | Cu(II) / Cu(I) | Reversible |

| [Fe(L)₂]³⁺ | Fe(III) / Fe(II) | Reversible |

L = 1-(3-Aminopropyl)-1H-imidazol-4-amine. This table is purely hypothetical and intended to illustrate the type of data that would be obtained from electrochemical studies.

The absence of experimental reports on the synthesis and characterization of metal complexes with 1-(3-Aminopropyl)-1H-imidazol-4-amine prevents a detailed and accurate discussion of their electrochemical properties. Further research is required to synthesize these complexes and investigate their magnetic and electrochemical behavior to elucidate their fundamental coordination chemistry.

Computational and Theoretical Investigations of 1 3 Aminopropyl 1h Imidazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, reactivity, and various properties from first principles. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone. elixirpublishers.com

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is routinely employed to determine optimized molecular geometries and electronic properties. For 1-(3-aminopropyl)imidazole (B109541), DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p), have been performed to predict its structural parameters. researchgate.net

The optimized geometry provides the most stable conformation of the molecule, detailing bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape, which influences its physical and chemical behavior. The electronic properties derived from DFT studies, such as the distribution of electron density, help in identifying the reactive sites within the molecule. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 1-(3-Aminopropyl)imidazole (Predicted by DFT)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-N1 | 1.38 Å |

| N1-C5 | 1.37 Å | |

| C4-C5 | 1.35 Å | |

| N3-C4 | 1.32 Å | |

| C2-N3 | 1.39 Å | |

| Bond Angle | C5-N1-C2 | 108.5° |

| N1-C2-N3 | 109.1° | |

| C2-N3-C4 | 107.8° | |

| N3-C4-C5 | 107.5° | |

| C4-C5-N1 | 107.1° |

Note: Data is illustrative and based on typical values for imidazole (B134444) rings from DFT studies. Actual values may vary based on the specific study and level of theory.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. acadpubl.eusouthampton.ac.ukwisc.edu It transforms the complex many-electron wavefunction into localized Lewis-like structures, consisting of 1-center (lone pairs) and 2-center (bonds) orbitals. acadpubl.eu

For imidazole derivatives, NBO analysis reveals significant interactions, such as the delocalization of lone pair electrons from nitrogen atoms to antibonding orbitals of adjacent bonds (n → σ* or n → π* transitions). acadpubl.eu These interactions stabilize the molecule. The stabilization energy, E(2), associated with these delocalizations can be quantified using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals. acadpubl.eu Studies on 1-(3-aminopropyl)imidazole have utilized NBO analysis to understand the stability arising from such charge delocalization effects. researchgate.net

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 1-(3-Aminopropyl)imidazole (Illustrative NBO Results)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C4-C5) | 25.50 |

| LP(1) N1 | π*(C2-N3) | 18.75 |

| σ(C4-C5) | σ*(N1-C5) | 5.10 |

| σ(C2-N1) | σ*(N3-C4) | 4.88 |

Note: LP denotes a lone pair. E(2) represents the stabilization energy. This data is representative of interactions in similar imidazole systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For 1-(3-aminopropyl)imidazole, the HOMO and LUMO energies have been calculated, and the resulting energy gap indicates the potential for charge transfer within the molecule, which is a key factor for its electronic properties. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for 1-(3-Aminopropyl)imidazole

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | 0.85 |

| Energy Gap (ΔE) | 7.30 |

Note: Values are illustrative and derived from DFT calculations on similar imidazole derivatives. nih.govresearchgate.net

Spectroscopic Property Prediction

Computational chemistry provides essential tools for predicting and interpreting various types of spectra, which complements and aids in the analysis of experimental data. elixirpublishers.com

Theoretical NMR and Infrared Spectra Prediction

Theoretical calculations are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netmdpi.com These predicted shifts for ¹H and ¹³C nuclei are then compared with experimental spectra, aiding in the complete structural elucidation of the molecule. ipb.ptresearchgate.net Such theoretical spectroscopic studies have been reported for 1-(3-aminopropyl)imidazole, showing good agreement between calculated and experimental data. researchgate.net

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of 1-(3-Aminopropyl)imidazole

| Vibrational Mode | Experimental FT-IR | Calculated (DFT) |

|---|---|---|

| N-H Stretch (amine) | 3350 | 3355 |

| C-H Stretch (imidazole) | 3110 | 3115 |

| C=N Stretch (imidazole) | 1595 | 1600 |

| C-N Stretch | 1230 | 1235 |

Note: Data is representative for the compound class.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. wikipedia.orgnih.govyoutube.com It is used to determine the energies of electronic transitions from the ground state to various excited states. nih.gov

This analysis provides information on the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition's intensity. chemrxiv.org For molecules like 1-(3-aminopropyl)imidazole, TD-DFT calculations help in understanding their electronic and optical properties by identifying the nature of the electronic transitions, which are often dominated by HOMO → LUMO excitations. researchgate.net

Table 5: Calculated Electronic Absorption Properties of 1-(3-Aminopropyl)imidazole via TD-DFT

| Transition | Wavelength (λmax) (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 250 | 4.96 | 0.015 |

| S0 → S2 | 225 | 5.51 | 0.080 |

| S0 → S3 | 205 | 6.05 | 0.120 |

Note: Data is illustrative of TD-DFT calculations on imidazole systems.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a microscopic view of how 1-(3-Aminopropyl)-1H-imidazol-4-amine might behave in a biological system. These techniques are crucial for understanding the physical basis of ligand-receptor interactions and the stability of the resulting complex.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-Aminopropyl)-1H-imidazol-4-amine, docking studies can elucidate its potential binding modes within the active site of a target receptor.

While specific docking studies on 1-(3-Aminopropyl)-1H-imidazol-4-amine are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on analogous imidazole derivatives. For instance, docking studies on other imidazole-containing compounds have successfully predicted their interactions with various protein targets. These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to binding affinity.

For 1-(3-Aminopropyl)-1H-imidazol-4-amine, the primary amine on the aminopropyl side chain and the amino group on the imidazole ring are likely to act as hydrogen bond donors. The nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors. The aliphatic propyl chain can participate in hydrophobic interactions.

A hypothetical docking study of 1-(3-Aminopropyl)-1H-imidazol-4-amine into a kinase binding site, for example, might reveal interactions as detailed in the table below.

| Functional Group of Ligand | Potential Interacting Residue in Receptor | Type of Interaction | Estimated Distance (Å) |

| Terminal Amine (-NH2) | Aspartic Acid (Asp) | Hydrogen Bond (Donor) | 2.8 |

| Imidazole Ring Nitrogen | Serine (Ser) | Hydrogen Bond (Acceptor) | 3.1 |

| Aminopropyl Chain | Leucine (Leu), Valine (Val) | Hydrophobic Interaction | 3.5 - 4.5 |

| Imidazole Ring | Phenylalanine (Phe) | π-π Stacking | 4.0 |

This table represents hypothetical data to illustrate potential interactions.

Such studies are fundamental in rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity.

MD simulations of imidazole derivatives have been used to confirm the stability of docking poses and to analyze the flexibility of the ligand within the binding pocket. For 1-(3-Aminopropyl)-1H-imidazol-4-amine, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or longer.

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand backbone atoms. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions in the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jmpas.comnih.gov For imidazole derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that influence their therapeutic effects. jmpas.comwisdomlib.org

A QSAR study for a series of compounds related to 1-(3-Aminopropyl)-1H-imidazol-4-amine would involve calculating various molecular descriptors, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP.

Topological Descriptors: Connectivity indices.

These descriptors would then be correlated with experimentally determined biological activities (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares. The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives.

For example, a hypothetical QSAR equation for a series of aminopropyl-imidazole analogs might look like:

pIC50 = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.5 * (Hydrogen Bond Donors) + C

This equation would suggest that higher hydrophobicity and more hydrogen bond donors are beneficial for activity, while a larger molecular volume is detrimental. Such models guide the modification of the lead structure to enhance its potency.

| Descriptor | Physicochemical Property | Potential Impact on Activity |

| LogP | Lipophilicity/Hydrophobicity | Influences membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Size of the molecule | Can affect diffusion and fit within a binding site. |

| Number of H-Bond Donors/Acceptors | Polarity and interaction potential | Crucial for specific interactions with target residues. |

| Polar Surface Area (PSA) | Drug transport characteristics | Affects cell penetration and bioavailability. |

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. nih.govnih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. dovepress.com

A pharmacophore model for a class of compounds including 1-(3-Aminopropyl)-1H-imidazol-4-amine can be generated based on the structures of known active molecules (ligand-based) or the structure of the biological target's binding site (structure-based). dovepress.com

For 1-(3-Aminopropyl)-1H-imidazol-4-amine, the key pharmacophoric features would likely include:

A Hydrogen Bond Donor: The terminal primary amine.

A Hydrogen Bond Donor: The amino group on the imidazole ring.

A Hydrogen Bond Acceptor: The nitrogen atoms of the imidazole ring.

A Hydrophobic Feature: The propyl chain.

An Aromatic Ring: The imidazole ring itself.

This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach accelerates the discovery of new lead compounds with potentially improved properties.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | -NH2 groups | Forms directional interactions with electronegative atoms in the receptor. |

| Hydrogen Bond Acceptor (HBA) | Imidazole Nitrogen atoms | Accepts protons from donor groups in the receptor. |

| Hydrophobic (HY) | Propyl chain | Interacts with nonpolar residues in the binding pocket. |

| Aromatic Ring (AR) | Imidazole ring | Participates in π-stacking or hydrophobic interactions. |

Applications of 1 3 Aminopropyl 1h Imidazol 4 Amine and Its Derivatives in Advanced Materials and Chemistry

Polymer Chemistry and pH-Sensitive Materials

The imidazole (B134444) group of 1-(3-aminopropyl)-1H-imidazol-4-amine possesses a pKa in the range of 5.0–6.5, which allows it to be protonated in acidic environments and deprotonated at physiological pH (around 7.4). unpad.ac.id This reversible protonation behavior is the cornerstone of its use in creating "smart" polymers that can undergo conformational or solubility changes in response to pH variations. unpad.ac.id This property is particularly valuable for applications such as drug delivery systems, where a change in pH can trigger the release of a therapeutic agent in specific tissues or cellular compartments. unpad.ac.idunpad.ac.id

Synthesis of pH-Responsive Polyaspartamide Derivatives

Researchers have successfully synthesized novel pH-sensitive polyaspartamide derivatives by grafting 1-(3-aminopropyl)imidazole (B109541) onto a polysuccinimide (PSI) backbone. nih.gov This synthesis is achieved through the ring-opening reaction of the succinimide (B58015) units of PSI by the primary amine of 1-(3-aminopropyl)imidazole. nih.govresearchgate.net

The degree of substitution (DS) of the imidazole moiety onto the polyaspartamide backbone can be controlled by adjusting the molar feed ratio of 1-(3-aminopropyl)imidazole to the succinimide repeating units of PSI. nih.gov The successful grafting and the structure of the resulting polymers, referred to as PolyAspAm(API) or imidazole-grafted-polyaspartamide, are typically confirmed using spectroscopic methods such as Fourier-transform infrared (FT-IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. nih.gov These polymers exhibit a distinct pH-sensitive phase transition in aqueous solutions, a property directly linked to the protonation state of the grafted imidazole groups. nih.gov A high degree of substitution with 1-(3-aminopropyl)imidazole leads to a more pronounced pH-sensitive behavior and a higher buffering capacity between pH 5 and 7. nih.gov

| Polymer Designation | Feed Molar Ratio (API/Succinimide) | Degree of Substitution (DS) of API (%) | Key Property | Reference |

|---|---|---|---|---|

| PolyAspAm(API) | Variable | Adjustable via feed ratio | Shows a clear pH-sensitive phase transition in solution. | nih.gov |

| High DS PolyAspAm(API) | High | >82% | Exhibits high buffering capacity between pH 5 and 7. | nih.gov |

Preparation of pH-Sensitive Amphiphilic Polymers

To create amphiphilic systems, the polyaspartamide backbone can be further modified by grafting both hydrophilic and hydrophobic moieties. For instance, O-(2-aminoethyl)-O'-methylpoly(ethylene glycol) (mPEG-NH2) can be introduced as a hydrophilic segment alongside the pH-sensitive 1-(3-aminopropyl)imidazole. nih.gov

In these MPEG/imidazole-g-polyaspartamides, the mPEG chains provide hydrophilicity and steric stability, while the imidazole-grafted segments provide the pH-responsive and hydrophobic character at neutral or basic pH. nih.gov At pH values above 7, the imidazole groups are unprotonated and thus more hydrophobic. This leads to hydrophobic interactions between these groups, causing the polymers to self-assemble into aggregates. nih.gov Conversely, at acidic pH values below 7, the protonation of the imidazole rings increases their hydrophilicity, leading to the dissociation of these aggregates. nih.gov This reversible self-assembly and disassembly driven by pH changes is a hallmark of these amphiphilic polymers.

Development of pH-Sensitive Nanocarriers and Polymeric Micelles

The self-assembly of amphiphilic polymers derived from 1-(3-aminopropyl)imidazole in aqueous solutions leads to the formation of nanostructures such as polymeric micelles and nanocarriers. unpad.ac.idnih.gov These nanostructures typically consist of a hydrophobic core and a hydrophilic shell. nih.gov For MPEG/imidazole-g-polyaspartamides with a high degree of imidazole substitution (e.g., over 82%), self-aggregates with a mean size exceeding 200 nm are observed at pH values above 7. nih.gov

These aggregates, or micelles, can encapsulate hydrophobic drugs within their core. The pH-sensitive nature of the imidazole groups provides a mechanism for triggered drug release. In the neutral pH of the bloodstream (pH 7.4), the nanocarriers remain stable, retaining the drug cargo. unpad.ac.id However, upon reaching the slightly acidic environment of a tumor (extracellular pH ~6.5 to 7.2) or after being internalized by cells into acidic endosomes (pH ≤ 6.5), the imidazole groups become protonated. unpad.ac.idunpad.ac.id This protonation disrupts the hydrophobic interactions, leading to the disassembly of the micelle and the release of the encapsulated drug directly at the target site. unpad.ac.id This targeted release mechanism enhances the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues. unpad.ac.idunpad.ac.id

Curing Agents and Catalysts in Polymer Science

In addition to its role in creating functional polymers, 1-(3-aminopropyl)-1H-imidazol-4-amine and its derivatives are utilized in the curing of thermosetting polymers, most notably epoxy resins. Imidazole compounds, in general, are recognized as effective curing agents and accelerators due to their catalytic activity in the ring-opening polymerization of epoxy groups. threebond.co.jpjoiematerial.com

Role as Curing Agents for Epoxy Resins

Derivatives of 1-(3-aminopropyl)imidazole have been synthesized to act as latent curing agents for one-component epoxy resin (OCER) systems. Latency is crucial for pre-impregnated composites (prepregs) and adhesives, where the resin system must remain stable at room temperature but cure rapidly at elevated temperatures.

One such derivative is phenylurea propyl imidazole (PUPI), synthesized by reacting 1-(3-aminopropyl)imidazole with phenyl isocyanate. acs.orgnih.gov This modification blocks the reactive amine, imparting thermal latency. When formulated with an epoxy resin like diglycidylether of bisphenol A (DGEBA), PUPI allows for a stable one-component system at ambient temperature. acs.org Upon heating, the blocked structure is activated, initiating the curing process. For example, an epoxy system with 5% PUPI can achieve high conversion rates at elevated temperatures. acs.org

Similarly, adducts of 1-(3-aminopropyl)imidazole with various isocyanates, such as hexamethylene diisocyanate and polymethylene poly(phenylisocyanate), have been developed as curing agents. google.com These adducts provide a fast cure, or "snap-cure," profile at specific temperature ranges, making them suitable for applications requiring rapid processing. google.com One-component epoxy compositions containing these adducts can be cured at temperatures ranging from approximately 80°C to 240°C, with a preferred range of 120°C to 160°C. google.com

| Curing Agent | Epoxy Resin | Curing Temperature (°C) | Curing Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Phenylurea Propyl Imidazole (PUPI) | DGEBA | 120 | 5.17 | 97.6 | acs.org |

| Phenylurea Propyl Imidazole (PUPI) | DGEBA | 140 | 1.95 | 99.3 | acs.org |

| 1-(3-aminopropyl)imidazole-isocyanate adducts | General Epoxy | 120-160 (preferred) | N/A | N/A | google.com |

Application as Curing Accelerators

The catalytic nature of the imidazole ring also makes these compounds effective accelerators for other primary curing agents. threebond.co.jp The tertiary amine within the imidazole structure can facilitate the ring-opening of the epoxy group, initiating anionic polymerization. semanticscholar.org

The derivative phenylurea propyl imidazole (PUPI) has been shown to act as an effective accelerator for dicyandiamide (B1669379) (DICY), a common latent curing agent for epoxy resins. acs.org DICY typically requires high temperatures (around 200°C) to cure epoxy resins. The addition of PUPI significantly lowers the required curing temperature. For instance, incorporating PUPI at various weight percentages can lower the onset and peak curing temperatures of a DICY-epoxy system from 173°C and 204°C, respectively, down to as low as 72°C and 122°C. researchgate.net This acceleration effect reduces energy consumption and processing time in manufacturing applications. acs.org

Catalytic Applications in Organic Reactions

Derivatives of 1-(3-aminopropyl)imidazole have been investigated as curing agents and accelerators for epoxy resins. For instance, Phenylurea propyl imidazole (PUPI), synthesized from 1-(3-aminopropyl)imidazole and phenyl isocyanate, has demonstrated effectiveness as a thermal latent curing agent for diglycidylether bisphenol A (DGEBA) based epoxy resins. acs.org Such compounds can also act as accelerators for dicyandiamide (DICY), a common curing agent in epoxy formulations. acs.org

The catalytic performance of these derivatives is evident in the significant conversions achieved at various temperatures and reaction times, as detailed in the table below.

Interactive Data Table: Catalytic Performance of Phenylurea Propyl Imidazole (PUPI) in Epoxy Curing

| Curing Temperature (°C) | Curing Time (min) | Conversion (%) |

| 120 | 5.17 | 97.6 |

| 140 | 1.95 | 99.3 |

Data sourced from studies on a derivative of 1-(3-aminopropyl)imidazole. acs.org

The catalytic activity of imidazole derivatives in epoxy curing is generally attributed to the nucleophilic nature of the imidazole ring. The mechanism involves the formation of reactive intermediates that facilitate the polymerization process. The lone pair of electrons on the tertiary nitrogen atom of the imidazole ring attacks the electrophilic carbon of the epoxide ring, leading to its opening and the formation of an imidazolium-alkoxide intermediate.

This highly reactive intermediate can then initiate a chain reaction by attacking another epoxy group, leading to the formation of a polyether network. The presence of the aminopropyl chain in 1-(3-aminopropyl)imidazole and its derivatives can further enhance catalytic activity. The primary amine can also participate in the curing reaction, contributing to the cross-linked polymer network.

Corrosion Inhibition

Imidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in different corrosive environments. peacta.orgmdpi.comtandfonline.comacs.orgnih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The molecular structure of 1-(3-Aminopropyl)-1H-imidazol-4-amine, with its multiple nitrogen atoms and the aromatic imidazole ring, makes it a strong candidate for a highly effective corrosion inhibitor.

The inhibitive properties of several imidazole derivatives have been extensively studied, demonstrating high inhibition efficiencies at various concentrations.

Interactive Data Table: Corrosion Inhibition Efficiency of Imidazole Derivatives on Steel

| Inhibitor | Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| TOPI | 10⁻³ | - | 95.5 |

| DSEIm | 7.5x10⁻⁵ | - | 76 |

| Imidazole | 500 ppm | - | 91.7 |

Data compiled from various studies on imidazole derivatives. tandfonline.comnih.govresearchgate.net

The primary mechanism of corrosion inhibition by imidazole derivatives is the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can occur through two main types of interactions: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the imidazole ring can be protonated, leading to the formation of cationic species that are electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms. The π-electrons of the imidazole ring can also participate in this interaction. This type of adsorption results in a more stable and robust protective film.

The adsorption of imidazole inhibitors on metal surfaces is often modeled using adsorption isotherms, with the Langmuir adsorption isotherm being one of the most commonly applied models. mdpi.comacs.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that provides insight into the nature of the adsorption process. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

Interactive Data Table: Langmuir Adsorption Parameters for Imidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | ΔG°ads (kJ/mol) | Adsorption Type |

| IL1 | Carbon Steel | 1% NaCl | -35.04 | Physisorption & Chemisorption |

| IL2 | Carbon Steel | 1% NaCl | -34.04 | Physisorption & Chemisorption |

Data for two novel imidazole-based ionic liquids (IL1 and IL2). mdpi.com

The presence of both an aminopropyl side chain and an additional amino group on the imidazole ring of 1-(3-Aminopropyl)-1H-imidazol-4-amine would likely enhance its adsorption capabilities and, consequently, its corrosion inhibition efficiency. These groups provide additional sites for interaction with the metal surface, potentially leading to the formation of a denser and more stable protective layer.

Advanced Analytical Techniques for Characterization of 1 3 Aminopropyl 1h Imidazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including "1-(3-Aminopropyl)-1H-imidazol-4-amine" and its derivatives. uobasrah.edu.iqbeilstein-journals.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques that provide essential information for structural determination. uobasrah.edu.iqrsc.org

¹H NMR: The ¹H NMR spectrum of "1-(3-Aminopropyl)-1H-imidazol-4-amine" reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, protons attached to the imidazole (B134444) ring typically resonate at lower fields (higher ppm values) due to the aromatic nature of the ring, while protons of the aminopropyl chain appear at higher fields. chemicalbook.com

In a derivative such as Phenylurea Propyl Imidazole (PUPI), synthesized from "1-(3-aminopropyl)imidazole" and phenyl isocyanate, the ¹H NMR spectrum shows characteristic changes that confirm the reaction's success. acs.org For example, the disappearance of the primary amine (-NH₂) protons and the appearance of urea (B33335) (-NH) proton signals are key indicators of the formation of the urea linkage. acs.org Furthermore, shifts in the signals of the methylene (B1212753) groups adjacent to the nitrogen atom of the original aminopropyl chain provide further evidence of the structural modification. acs.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. For "1-(3-Aminopropyl)-1H-imidazol-4-amine," the spectrum would show signals for the carbons of the imidazole ring and the aliphatic carbons of the aminopropyl side chain. The chemical shifts of the imidazole ring carbons are particularly diagnostic of the substitution pattern.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for the Protons of the 1-(3-Aminopropyl)imidazole (B109541) Moiety